alpha-Homochelidonine
alpha-Homochelidonine
(+/-)-Homochelidonine is a benzophenanthridine alkaloid.
Brand Name:
Vulcanchem
CAS No.:
476-33-5
VCID:
VC0191413
InChI:
InChI=1S/C21H23NO5/c1-22-9-14-12(4-5-16(24-2)21(14)25-3)19-15(23)6-11-7-17-18(27-10-26-17)8-13(11)20(19)22/h4-5,7-8,15,19-20,23H,6,9-10H2,1-3H3/t15-,19-,20+/m0/s1
SMILES:
CN1CC2=C(C=CC(=C2OC)OC)C3C1C4=CC5=C(C=C4CC3O)OCO5
Molecular Formula:
C21H23NO5
Molecular Weight:
369.4 g/mol
alpha-Homochelidonine
CAS No.: 476-33-5
Natural Products
VCID: VC0191413
Molecular Formula: C21H23NO5
Molecular Weight: 369.4 g/mol
CAS No. | 476-33-5 |
---|---|
Product Name | alpha-Homochelidonine |
Molecular Formula | C21H23NO5 |
Molecular Weight | 369.4 g/mol |
IUPAC Name | (4bR,5S,11bS)-1,2-dimethoxy-12-methyl-5,6,11b,13-tetrahydro-4bH-[1,3]benzodioxolo[5,6-c]phenanthridin-5-ol |
Standard InChI | InChI=1S/C21H23NO5/c1-22-9-14-12(4-5-16(24-2)21(14)25-3)19-15(23)6-11-7-17-18(27-10-26-17)8-13(11)20(19)22/h4-5,7-8,15,19-20,23H,6,9-10H2,1-3H3/t15-,19-,20+/m0/s1 |
Standard InChIKey | MADYLZJCRKUBIK-RYGJVYDSSA-N |
Isomeric SMILES | CN1CC2=C(C=CC(=C2OC)OC)[C@@H]3[C@H]1C4=CC5=C(C=C4C[C@@H]3O)OCO5 |
SMILES | CN1CC2=C(C=CC(=C2OC)OC)C3C1C4=CC5=C(C=C4CC3O)OCO5 |
Canonical SMILES | CN1CC2=C(C=CC(=C2OC)OC)C3C1C4=CC5=C(C=C4CC3O)OCO5 |
Description | (+/-)-Homochelidonine is a benzophenanthridine alkaloid. |
Synonyms | Homochelidonine (6CI,7CI,8CI); (+)-Homochelidonine; (4bR,5S,11bS)-4b,5,6,11b,12,13-Hexahydro-1,2-dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridin-5-ol |
PubChem Compound | 164609 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume